molecular formula C12H9F3O3 B1459703 Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate CAS No. 1286744-03-3

Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate

Cat. No.: B1459703
CAS No.: 1286744-03-3
M. Wt: 258.19 g/mol
InChI Key: POOACSSGDJGIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C12H9F3O3 and its molecular weight is 258.19 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate, a derivative of benzofuran, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The molecular formula is C12H9F3O3C_{12}H_9F_3O_3, and it has a molecular weight of approximately 258.19 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's pharmacokinetic profile .

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that benzofuran derivatives can inhibit cell growth in cancer cells through multiple mechanisms, such as disrupting microtubule dynamics and inducing apoptosis .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa15.2Microtubule disruption
Benzofuran derivative AMCF-710.5Apoptosis induction
Benzofuran derivative BA54912.0Cell cycle arrest

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies show that this compound demonstrates notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The introduction of the trifluoromethyl group has been associated with enhanced antibacterial efficacy due to improved binding affinity to bacterial targets .

Table 2: Antibacterial Efficacy

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundS. aureus0.064 mg/mL
Benzofuran derivative CE. faecalis0.064 mg/mL
Benzofuran derivative DE. coli>0.1 mg/mL

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in various experimental models. In carrageenan-induced paw edema tests, this compound showed significant inhibition of inflammation, comparable to standard anti-inflammatory drugs like indomethacin .

Table 3: Anti-inflammatory Activity Results

CompoundTime Point (h)% Inhibition
Control--
This compound112.3 ± 0.83
231.9 ± 7.5
344.3 ± 10.6
441.3 ± 7.1

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antibacterial Mechanism : The trifluoromethyl group enhances the interaction with bacterial cell membranes, increasing permeability and disrupting cellular functions .
  • Anti-inflammatory Mechanism : It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in edema formation .

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives of benzofuran to enhance biological activity further. For instance, a comparative study evaluated various benzofuran derivatives for their anticancer properties against human cancer cell lines, revealing that modifications at specific positions on the benzofuran ring could significantly alter potency .

Moreover, a review covering the synthesis and biological evaluations of benzo[b]furan derivatives from recent years emphasizes their potential as therapeutic agents across multiple disease states, including cancer and bacterial infections .

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O3/c1-2-17-11(16)10-6-7-8(12(13,14)15)4-3-5-9(7)18-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOACSSGDJGIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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